molecular formula C11H16N4O3 B1595179 Carbamic acid, dimethyl-, 2-(formylmethylamino)-5,6-dimethyl-4-pyrimidinyl ester CAS No. 27218-04-8

Carbamic acid, dimethyl-, 2-(formylmethylamino)-5,6-dimethyl-4-pyrimidinyl ester

Cat. No.: B1595179
CAS No.: 27218-04-8
M. Wt: 252.27 g/mol
InChI Key: GDEAMEURJBBCOQ-UHFFFAOYSA-N
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Description

Desmethyl-formamido-pirimicarb is a derivative of the pesticide, pirimicarb.

Scientific Research Applications

Synthesis and Crystal Structure

The compound has been synthesized for its crystal structure analysis, aiding in understanding its molecular configuration and potential applications in various fields, such as material science and pharmaceuticals (Ji, 2006).

Development in Chemical Synthesis Processes

This chemical serves as a significant intermediate in the synthesis of various compounds. For instance, its derivatives are used in the alkoxycarbonylation of 2, 4-tolylenediamine to form carbamates, which are further processed into valuable industrial chemicals (Aso & Baba, 2003).

Antimicrobial Agent Synthesis

The compound is utilized in the synthesis of antimicrobial agents. It serves as a starting material for creating various pyrimidinones and oxazinones with noted antibacterial and antifungal activities (Hossan et al., 2012).

Use in Medical Research

It is involved in the synthesis of V(IV)O-pyrimidinone complex, studied for its interaction with human serum proteins. This research is significant for understanding the biochemical interactions of metal complexes in biological systems (Gonçalves et al., 2013).

Carbon Dioxide Utilization

The compound is referenced in studies involving the reaction of carbon dioxide with various compounds, highlighting its potential role in carbon capture and utilization technologies (Omae, 2006).

Antitumor Activity

This chemical is used in synthesizing compounds that have shown promising results in antitumor activities, especially against specific cancer cell lines. Such research is pivotal in developing new cancer therapies (Chen Wei-min, Feng Jin, & Tu Hongyi, 2007).

Enantioselective Preparation in Organic Synthesis

The compound is used in the enantioselective preparation of dihydropyrimidones, a crucial process in creating chiral compounds used in various pharmaceutical and chemical industries (Goss et al., 2009).

Quantum Chemical Studies

Quantum chemical studies involving derivatives of this compound provide insights into the electronic structures and reaction mechanisms, essential for advancing chemical synthesis methods (Mamarakhmonov et al., 2016).

Properties

IUPAC Name

[2-[formyl(methyl)amino]-5,6-dimethylpyrimidin-4-yl] N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O3/c1-7-8(2)12-10(15(5)6-16)13-9(7)18-11(17)14(3)4/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEAMEURJBBCOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1OC(=O)N(C)C)N(C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40949944
Record name 2-[Formyl(methyl)amino]-5,6-dimethylpyrimidin-4-yl dimethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40949944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27218-04-8
Record name Pirimicarb II
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027218048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[Formyl(methyl)amino]-5,6-dimethylpyrimidin-4-yl dimethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40949944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Desmethyl-formamido-pirimicarb
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESMETHYL FORMAMIDO PIRICARB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12A0I942DN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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